

# Zafirlukast chemical structure and properties

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## Compound of Interest

Compound Name: Zafirlukast

Cat. No.: B1683622

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## Zafirlukast: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Zafirlukast** is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, utilized in the chronic management of asthma. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for the characterization of **zafirlukast**'s pharmacological activity are provided, along with a visual representation of its role in the CysLT1 signaling pathway.

### Chemical Structure and Identification

**Zafirlukast** is a synthetic peptide leukotriene receptor antagonist.<sup>[1]</sup> Its chemical structure is characterized by an indole core, a carbamate ester, and an N-sulfonylcarboxamide group.<sup>[2]</sup>

- IUPAC Name: cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate<sup>[2]</sup>
- SMILES: CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC<sup>[2]</sup>
- InChI: InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-

25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)[2]

## Physicochemical Properties

**Zafirlukast** is a fine white to pale yellow amorphous powder. A summary of its key physicochemical properties is presented in Table 1.

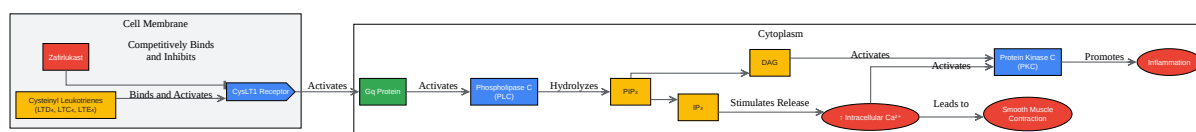
| Property                     | Value   | Source |
|------------------------------|---|--------|
| Molecular Formula            | C <sub>31</sub> H <sub>33</sub> N <sub>3</sub> O <sub>6</sub> S                                     |        |
| Molecular Weight             | 575.68 g/mol  |        |
| Melting Point                | 138 to 140 °C   |        |
| Water Solubility             | 0.000962 mg/mL  |        |
| Solubility in other solvents | Slightly soluble in methanol;<br>freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone. |        |
| logP                         | 5.4   |        |
| pKa (Strongest Acidic)       | 4.29  |        |
| pKa (Strongest Basic)        | -1.1  |        |

## Mechanism of Action and Signaling Pathway

**Zafirlukast** is a selective and competitive antagonist of the cysteinyl leukotriene D<sub>4</sub> and E<sub>4</sub> (LTD<sub>4</sub> and LTE<sub>4</sub>) at the CysLT<sub>1</sub> receptor. Cysteinyl leukotrienes are potent inflammatory mediators that contribute to the pathophysiology of asthma by inducing bronchoconstriction, airway edema, and mucus secretion.

The CysLT<sub>1</sub> receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligands (LTD<sub>4</sub>, LTC<sub>4</sub>, LTE<sub>4</sub>), couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub>

stimulates the release of intracellular calcium ( $\text{Ca}^{2+}$ ) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG, along with elevated intracellular  $\text{Ca}^{2+}$ , activates protein kinase C (PKC), which is involved in various cellular responses, including inflammation. By competitively binding to the CysLT1 receptor, **zafirlukast** blocks these downstream signaling events.



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**Figure 1:** Zafirlukast's inhibition of the CysLT1 receptor signaling pathway.

## Experimental Protocols

### Radioligand Binding Assay for CysLT1 Receptor Affinity

This protocol determines the binding affinity of **zafirlukast** for the CysLT1 receptor through competitive displacement of a radiolabeled ligand.

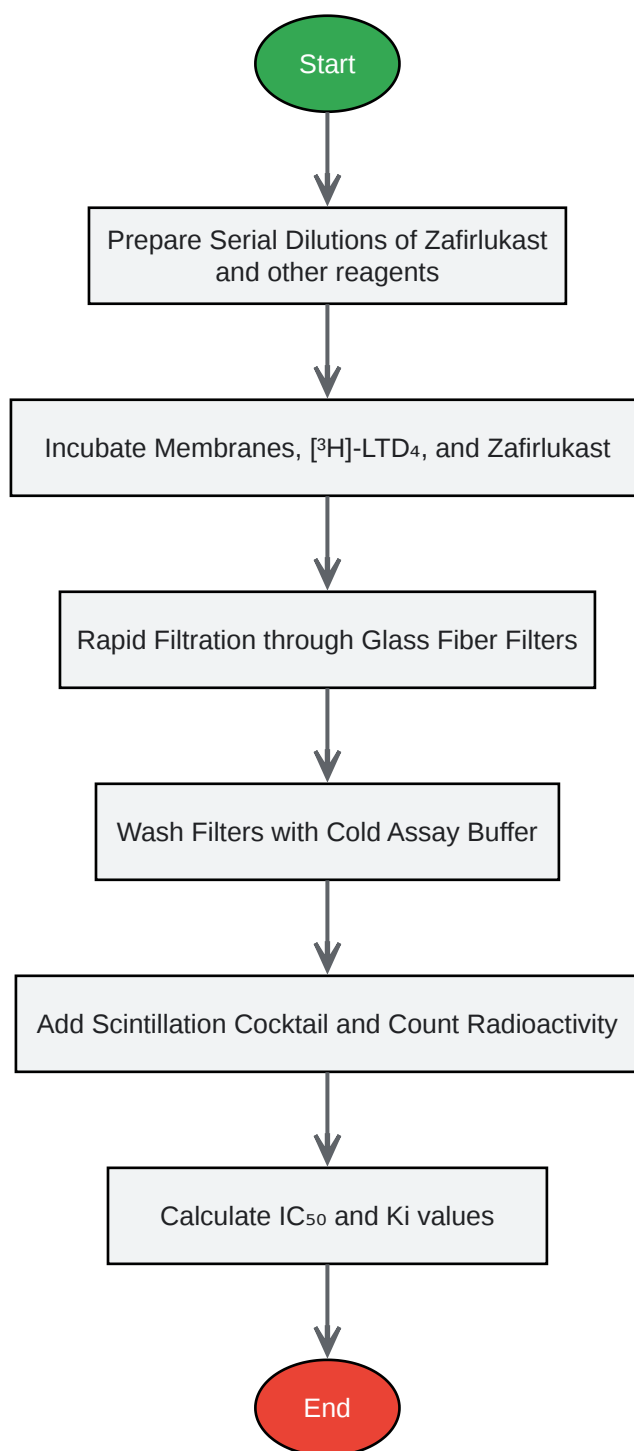
Materials:

- Cell membranes from a cell line recombinantly expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).
- [<sup>3</sup>H]-LTD<sub>4</sub> as the radioligand.
- Unlabeled LTD<sub>4</sub> for determining non-specific binding.
- **Zafirlukast.**

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl<sub>2</sub>, 10 mM CaCl<sub>2</sub>, and 0.1% BSA).
- Glass fiber filter mats.
- Scintillation cocktail.

Procedure:

- Prepare serial dilutions of **zafirlukast** in the assay buffer.
- In a 96-well plate, combine the CysLT1 receptor-containing cell membranes, [<sup>3</sup>H]-LTD<sub>4</sub> (at a concentration near its K<sub>d</sub>), and either **zafirlukast** (for competition binding), assay buffer (for total binding), or a saturating concentration of unlabeled LTD<sub>4</sub> (for non-specific binding).
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Dry the filter mats and place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC<sub>50</sub> value of **zafirlukast** by plotting the percentage of specific binding against the logarithm of the **zafirlukast** concentration. The K<sub>i</sub> value can then be calculated using the Cheng-Prusoff equation.



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## References

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- 2. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Zafirlukast chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683622#zafirlukast-chemical-structure-and-properties]

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